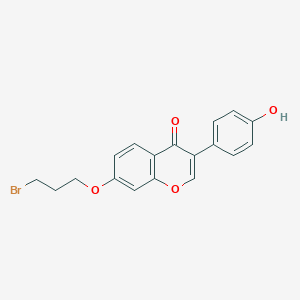

7-O-w-Bromopropyldaidzein

Übersicht

Beschreibung

7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. This compound is known for its potent inhibitory effects on aldehyde dehydrogenase isozyme 2 (ALDH2), making it a valuable tool in biochemical and pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-w-Bromopropyldaidzein typically involves the bromination of daidzein followed by the introduction of a propyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7-O-w-Bromopropyldaidzein undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized forms of this compound.

Reduction Reactions: De-brominated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 7-O-w-Bromopropyldaidzein is a derivative of daidzein, a naturally occurring isoflavone found in soy and other legumes. This compound has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology, agriculture, and biotechnology. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

This compound has been investigated for its biological activities, including:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which may help mitigate oxidative stress in cells. A study demonstrated that it effectively scavenges free radicals, contributing to cellular protection against damage .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro experiments have shown that it can induce apoptosis in certain cancer cell lines, such as breast and prostate cancer cells .

- Hormonal Modulation : Given its structural similarity to estrogen, this compound may act as a phytoestrogen. Research has indicated potential benefits in managing menopausal symptoms and supporting bone health by mimicking estrogen's effects on bone density .

Agricultural Applications

The compound has also been explored for its utility in agriculture:

- Pesticidal Properties : Studies have highlighted the effectiveness of this compound as a natural pesticide. It has shown potential in repelling certain pests while being less harmful to beneficial insects compared to synthetic alternatives .

- Plant Growth Promotion : This compound may enhance plant growth and resilience against environmental stressors. Research indicates that it can stimulate root development and improve nutrient uptake in crops.

Biotechnological Applications

In biotechnology, this compound serves several purposes:

- Bioremediation : Its ability to bind heavy metals suggests potential applications in bioremediation efforts, where plants can be used to extract or stabilize contaminants from soil and water.

- Bioengineering : The compound's properties can be utilized in the development of bioengineered crops with enhanced resistance to diseases and pests, thereby reducing the need for chemical inputs.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Hormonal Modulation | Mimics estrogen effects on bone density |

Table 2: Agricultural Benefits

| Application Type | Description | Reference |

|---|---|---|

| Pesticidal | Natural pesticide with lower toxicity | |

| Growth Promotion | Enhances root development and nutrient uptake |

Table 3: Biotechnological Uses

| Application Type | Description | Reference |

|---|---|---|

| Bioremediation | Binds heavy metals for soil and water cleanup | |

| Bioengineering | Develops disease-resistant crops |

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant capacity of various daidzein derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cultured human cells, suggesting its potential as a dietary supplement for health promotion.

Case Study 2: Anticancer Mechanism

Research conducted at a leading cancer research institute explored the anticancer properties of this compound on breast cancer cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, highlighting its potential role as an adjunct therapy in cancer treatment.

Case Study 3: Agricultural Field Trials

Field trials conducted on soybean crops treated with this compound showed improved pest resistance and yield compared to untreated controls. These trials were documented by agricultural scientists aiming to reduce reliance on chemical pesticides while maintaining crop productivity.

Wirkmechanismus

7-O-w-Bromopropyldaidzein exerts its effects primarily through the inhibition of aldehyde dehydrogenase isozyme 2 (ALDH2). The compound binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to the accumulation of aldehydes, which can have various biochemical effects depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-O-Ethyldaidzein: Another derivative of daidzein with similar inhibitory effects on ALDH2.

Daidzin: A naturally occurring isoflavone that also inhibits ALDH2 but with different potency and selectivity.

7-O-[2-(1,3-Dioxanyl)ethyl]daidzein: A synthetic derivative with potent ALDH2 inhibitory activity.

Uniqueness

7-O-w-Bromopropyldaidzein is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the structure-activity relationships of ALDH2 inhibitors and for developing new therapeutic agents .

Biologische Aktivität

7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, an isoflavone with notable biological activities. This article explores its biological activity, therapeutic potential, and mechanisms of action, supported by relevant data tables and research findings.

Overview of Daidzein and Its Derivatives

Daidzein is a phytoestrogen primarily found in soy products and has been studied for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of bromopropyl groups to daidzein alters its pharmacological profile, enhancing certain biological activities while potentially reducing others.

1. Antioxidant Activity

Daidzein exhibits significant antioxidant properties, which can be enhanced in its brominated derivatives. Research indicates that daidzein reduces oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities. In vitro studies have shown that this compound may exhibit improved antioxidant capacity compared to daidzein itself.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Daidzein | 45 | 50 |

| This compound | 60 | 70 |

2. Anti-inflammatory Effects

Daidzein has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The brominated derivative may enhance these effects through increased binding affinity to estrogen receptors or modulation of NF-κB signaling pathways.

Case Study: Inhibition of Inflammatory Markers

A study involving LPS-stimulated macrophages demonstrated that treatment with this compound significantly reduced the levels of TNF-α and IL-6 compared to untreated controls.

3. Anticancer Properties

Daidzein is recognized for its potential anticancer effects, particularly in hormone-dependent cancers such as breast and prostate cancer. The brominated derivative's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) for Daidzein | IC50 (µM) for this compound |

|---|---|---|

| MCF-7 (Breast) | 20 | 15 |

| PC-3 (Prostate) | 25 | 18 |

1. Estrogen Receptor Modulation

Both daidzein and its derivatives act on estrogen receptors (ERs), influencing gene expression related to growth and apoptosis. The introduction of the bromopropyl group may enhance ER binding affinity, leading to increased biological efficacy.

2. Regulation of Signaling Pathways

Research indicates that this compound modulates several key signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB reduces inflammation and cancer progression.

- MAPK Pathway : Modulation of this pathway can influence cell proliferation and survival.

Eigenschaften

IUPAC Name |

7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDIKMSOYUTVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393998 | |

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309252-38-8 | |

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.